molecular formula C14H12N2O3S2 B7544108 4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide

4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide

Cat. No. B7544108
M. Wt: 320.4 g/mol
InChI Key: AILVJQISKAJFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272 works by binding to the heme group of sGC, a process that leads to the activation of the enzyme. This activation results in the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating vascular tone and blood pressure.
Biochemical and Physiological Effects:
4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272 has been found to have a range of biochemical and physiological effects. These include the relaxation of smooth muscle cells, the inhibition of platelet aggregation, and the suppression of inflammatory cytokine production. 4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272 has also been found to have anti-fibrotic effects, which may make it a promising candidate for the treatment of fibrosis and other related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272 in lab experiments is its ability to activate sGC in a dose-dependent manner, making it a useful tool for studying the role of sGC in various physiological processes. However, one limitation of using 4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272 is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for research involving 4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272. One area of interest is the development of more potent and selective sGC activators, which may have improved efficacy and fewer side effects compared to 4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272. Another area of research involves the use of 4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272 in combination with other compounds, such as phosphodiesterase inhibitors, for the treatment of various diseases. Finally, further studies are needed to fully understand the potential benefits and limitations of using 4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272 in clinical settings, including the development of appropriate dosing regimens and the identification of potential side effects.

Synthesis Methods

The synthesis of 4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272 involves several steps, including the reaction of 2-aminobenzenesulfonamide with 2-chloro-1-(methylthio)benzimidazole, followed by the reaction of the resulting compound with 2-mercaptoacetic acid. The final product is obtained through the reaction of the intermediate with 4-methyl-2-nitrobenzenesulfonyl chloride.

Scientific Research Applications

4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272 has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the compound's ability to activate soluble guanylyl cyclase (sGC), an enzyme that plays a critical role in regulating vascular tone and blood pressure. 4-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1-benzenesulfonamide 41-2272 has also been found to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of a range of diseases, including pulmonary hypertension, heart failure, and fibrosis.

properties

IUPAC Name

4-methyl-N-(2-oxo-3H-1,3-benzothiazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-9-2-5-11(6-3-9)21(18,19)16-10-4-7-12-13(8-10)20-14(17)15-12/h2-8,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVJQISKAJFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-oxo-3H-1,3-benzothiazol-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.